molecular formula C21H41N5O7 B14804261 (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B14804261
M. Wt: 475.6 g/mol
InChI Key: CIDUJQMULVCIBT-BWFLUJJFSA-N
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Description

The compound (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule with a unique structure that includes multiple amino groups, hydroxyl groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps, including the formation of the pyran ring, the introduction of amino groups, and the construction of the oxane ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino groups can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its multiple amino groups and hydroxyl groups allow it to interact with various biological molecules, making it a candidate for drug development.

Industry

In industry, this compound can be used as a precursor for the synthesis of polymers and other materials. Its unique structure allows it to impart specific properties to the final product, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino and hydroxyl-substituted cyclohexyl and oxane derivatives. Examples include:

  • (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(methylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
  • (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(ethylamino)oxane-3,5-diol

Uniqueness

The uniqueness of (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol lies in its specific arrangement of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H41N5O7

Molecular Weight

475.6 g/mol

IUPAC Name

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1

InChI Key

CIDUJQMULVCIBT-BWFLUJJFSA-N

Isomeric SMILES

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N

Origin of Product

United States

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